molecular formula C26H18ClN3O2S B2764870 (Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione CAS No. 682780-69-4

(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione

Cat. No. B2764870
CAS RN: 682780-69-4
M. Wt: 471.96
InChI Key: KYHGCSAOGYGZOO-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione is a useful research compound. Its molecular formula is C26H18ClN3O2S and its molecular weight is 471.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research in the field has focused on developing novel synthesis techniques for quinazoline derivatives, which are crucial for various applications in medicinal chemistry and material science. For instance, the work by Klásek, Lyčka, and Rouchal (2020) demonstrates the reactivity of quinolinediones with ethanolamine and isothiocyanic acid, leading to the formation of new quinazoline derivatives through molecular rearrangements. This indicates the compound's potential involvement in creating new molecular structures with varied applications (Klásek, A., Lyčka, A., & Rouchal, M., 2020).

Heterocyclic Chemistry

The study of heterocyclic chemistry, particularly involving quinazolines, is a critical area of interest due to the compounds' biological and pharmacological properties. For example, Khodair's synthesis of thiazoloquinazoline derivatives showcases the potential for developing new pharmaceuticals and research tools (Khodair, A., 2002).

Catalysis and Green Chemistry

Advancements in catalysis and green chemistry have also been explored, with novel methodologies for synthesizing quinazoline derivatives in a more environmentally friendly and efficient manner. The solvent-free synthesis using carbon dioxide, as described by Mizuno et al. (2007), highlights the compound's role in sustainable chemical synthesis processes (Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T., 2007).

Potential in Drug Discovery

The compound's structural features, particularly its quinazoline backbone, suggest potential applications in drug discovery. Quinazoline derivatives have been explored for their biological activities, including as inhibitors for various enzymes and receptors. Research by Angibaud et al. (2003) on substituted azoloquinolines and -quinazolines as farnesyl protein transferase inhibitors exemplifies the potential therapeutic applications of such compounds (Angibaud, P. et al., 2003).

properties

IUPAC Name

(2Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-5,7,8,9-tetrahydro-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O2S/c27-19-8-6-17(7-9-19)24-23-20(2-1-3-21(23)31)29-26-30(24)25(32)22(33-26)13-15-4-5-16-10-11-28-14-18(16)12-15/h4-14,24H,1-3H2/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHGCSAOGYGZOO-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=O)C(=CC4=CC5=C(C=C4)C=CN=C5)SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(N3C(=O)/C(=C/C4=CC5=C(C=C4)C=CN=C5)/SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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